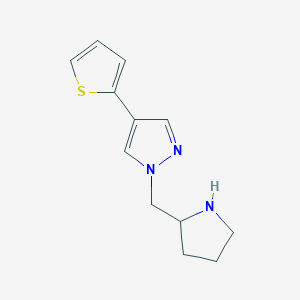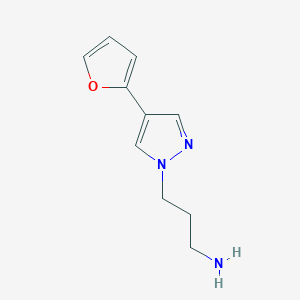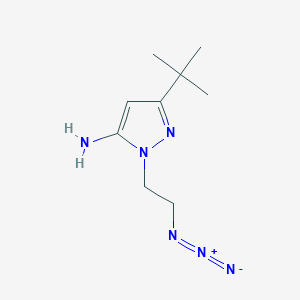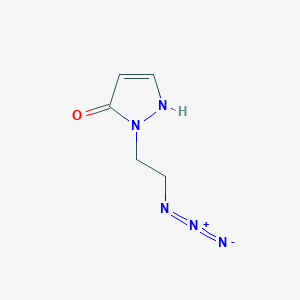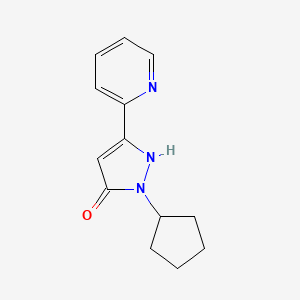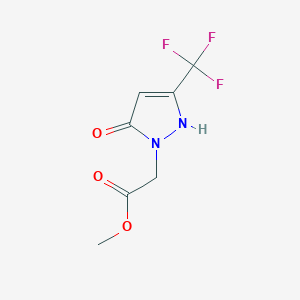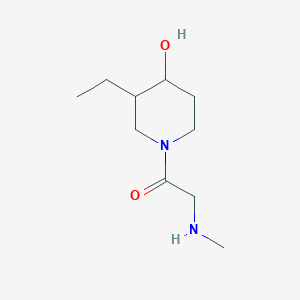
2-(2-Chlorophenyl)-pyridine-3-carbaldehyde
Overview
Description
2-(2-Chlorophenyl)-pyridine-3-carbaldehyde (2CPPC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a heterocyclic aldehyde that can be synthesized in a variety of ways, and its chemical structure makes it suitable for a range of applications in the field of organic chemistry.
Scientific Research Applications
Synthesis and Biological Applications
Synthetic Methodologies : Research has focused on the development of synthetic routes to create derivatives of pyridine carbaldehydes, including 2-(2-Chlorophenyl)-pyridine-3-carbaldehyde, for further application in the synthesis of complex heterocyclic compounds. These methodologies enable the creation of compounds with potential biological and pharmacological activities (Ladani et al., 2009).
Biological Studies : Compounds synthesized from pyridine carbaldehydes have been evaluated for their antimicrobial properties, showing promising antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Joshi et al., 2012).
Chemical Analysis and Materials Science
Analytical Applications : Pyridine carbaldehyde derivatives have been used as selective reagents for the extraction and spectrophotometric determination of metals, such as iron. This application is crucial in environmental monitoring and the analysis of industrial waste water and non-ferrous materials (Gallego et al., 1979).
Material Synthesis : The versatility of pyridine carbaldehyde compounds extends to materials science, where they are used as precursors or components in the synthesis of novel materials. These materials have applications in various fields, including luminescence and catalysis (Jadhav & Sekar, 2017).
properties
IUPAC Name |
2-(2-chlorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12-9(8-15)4-3-7-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOHCEHQQBHKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)

